molecular formula C15H32O3 B12606499 1,2,3-Tris(2-methylpropoxy)propane CAS No. 916135-31-4

1,2,3-Tris(2-methylpropoxy)propane

Cat. No.: B12606499
CAS No.: 916135-31-4
M. Wt: 260.41 g/mol
InChI Key: CIDHFUQBCBSBRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-Tris(2-methylpropoxy)propane is an organic compound with the molecular formula C15H32O3 It consists of a propane backbone with three 2-methylpropoxy groups attached to the 1st, 2nd, and 3rd carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Tris(2-methylpropoxy)propane typically involves the reaction of glycerol with 2-methylpropyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of intermediate ethers, which are then further reacted to form the final product. The reaction conditions usually include:

    Temperature: 70-90°C

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvent: Anhydrous conditions to prevent hydrolysis

Industrial Production Methods

On an industrial scale, the production of this compound involves continuous flow reactors to ensure efficient mixing and reaction control. The process is optimized to maximize yield and purity while minimizing by-products. The use of advanced separation techniques, such as distillation and crystallization, ensures the isolation of high-purity product.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Tris(2-methylpropoxy)propane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ether groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products formed from these reactions include various ethers, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,3-Tris(2-methylpropoxy)propane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a solvent in organic reactions.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals, surfactants, and polymers.

Mechanism of Action

The mechanism by which 1,2,3-Tris(2-methylpropoxy)propane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s ether groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as drug delivery or chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    Propane-1,2,3-triyl tris(2-methylacrylate): Similar in structure but contains acrylate groups instead of ether groups.

    1,2,3-Tris(2-cyanoethoxy)propane: Contains cyanoethoxy groups, used in different applications such as battery electrolytes.

Uniqueness

1,2,3-Tris(2-methylpropoxy)propane is unique due to its specific ether groups, which provide distinct chemical properties and reactivity compared to similar compounds. Its ability to form stable complexes and undergo various chemical reactions makes it a versatile compound in both research and industrial applications.

Biological Activity

1,2,3-Tris(2-methylpropoxy)propane, also known as Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-], is a chemical compound with the molecular formula C13H28O3 and a CAS Registry Number of 16754-49-7. The compound features a central carbon atom bonded to three oxygen atoms, each connected to a 2-methylpropane group. This unique structure suggests potential biological activities and applications in various fields, including materials science and biochemistry.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C3H7OCOC3H7OCOC3H7O\text{C}_3\text{H}_7\text{O}-\text{C}-\text{O}-\text{C}_3\text{H}_7\text{O}-\text{C}-\text{O}-\text{C}_3\text{H}_7\text{O}

This arrangement indicates that the compound may exhibit both hydrophobic and hydrophilic characteristics due to the presence of multiple ether linkages.

Toxicological Assessments

Toxicological evaluations are essential for understanding the safety profile of this compound. Preliminary data indicate low acute toxicity levels; however, further studies are required to assess chronic exposure effects and potential bioaccumulation in aquatic organisms. The Environmental Protection Agency (EPA) has highlighted similar compounds' environmental persistence and bioaccumulation potential, which raises concerns regarding their long-term ecological impacts .

Study on Ethers in Biological Systems

A comparative analysis involving various ethers demonstrated that structural modifications significantly influence biological activity. In one study, ethers with longer hydrocarbon chains exhibited enhanced antimicrobial properties compared to their shorter counterparts . This suggests that this compound may possess similar or enhanced biological activities due to its unique structure.

Interaction with Biological Membranes

Research has shown that certain ether compounds can interact with lipid membranes, potentially altering membrane fluidity and permeability. Such interactions could lead to increased cellular uptake of therapeutic agents or enhanced antimicrobial action by disrupting bacterial cell membranes . The implications for drug delivery systems are significant.

Summary of Biological Activities

Activity Findings
AntimicrobialPotential activity against bacteria (analog studies)
ToxicityLow acute toxicity; further chronic studies needed
Membrane InteractionPossible enhancement of drug delivery via membrane disruption

Properties

CAS No.

916135-31-4

Molecular Formula

C15H32O3

Molecular Weight

260.41 g/mol

IUPAC Name

1-[2,3-bis(2-methylpropoxy)propoxy]-2-methylpropane

InChI

InChI=1S/C15H32O3/c1-12(2)7-16-10-15(18-9-14(5)6)11-17-8-13(3)4/h12-15H,7-11H2,1-6H3

InChI Key

CIDHFUQBCBSBRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCC(COCC(C)C)OCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.